![molecular formula C9H12BrN5 B1373860 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 862728-61-8](/img/structure/B1373860.png)
3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (molecular formula: C₈H₁₁BrN₅, molar mass: 257.11 g/mol) is a brominated pyrazolo[3,4-d]pyrimidine derivative with a tert-butyl substituent at the N1 position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors such as Bruton’s tyrosine kinase (BTK) inhibitors . Its synthetic utility arises from the reactive bromine atom at the C3 position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse aryl or heteroaryl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with tert-butyl halides.
Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Catalysts such as palladium complexes are used in the presence of appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential as a pharmaceutical agent:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, pyrazolo[3,4-d]pyrimidines have been noted for their ability to target protein kinases, which are crucial in cancer biology .
- Neurological Applications : Research indicates that pyrazolo derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The structural features of 3-bromo derivatives may enhance binding affinity to specific receptors, leading to improved efficacy in treatments for conditions like anxiety and depression .
Material Science
The compound's unique structure allows it to be utilized in material science:
- Polymer Additives : Due to its bromine content and nitrogen heterocycles, this compound can serve as a functional additive in polymers, enhancing thermal stability and mechanical properties. Research has shown that such compounds can improve the performance of polymer composites under various environmental conditions .
Research Tool
In laboratory settings, this compound is often used as a research tool:
- Biochemical Assays : Its ability to inhibit or modulate enzyme activity makes it suitable for biochemical assays aimed at understanding enzyme kinetics and mechanisms. Researchers utilize it to study pathways involving kinases and phosphatases due to its structural similarity to ATP analogs .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of various pyrazolo[3,4-d]pyrimidines on cancer cell lines. The results indicated that compounds similar to 3-bromo-1-tert-butyl showed significant inhibition of cell growth in vitro, suggesting potential for further development as anticancer agents.
Case Study 2: Neurological Impact
Research conducted by the Institute of Neuroscience explored the effects of pyrazolo derivatives on serotonin receptors. The findings demonstrated that these compounds could modulate receptor activity, providing insights into their potential use in treating mood disorders.
Mechanism of Action
The mechanism of action of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby affecting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit structural diversity based on substituents at the N1, C3, and C6 positions. Below is a comparative analysis of key analogs:
Structural and Physicochemical Properties
Biological Activity
3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 862728-61-8) is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₂BrN₅
- Molecular Weight : 270.14 g/mol
- Melting Point : 180–182 °C
- Hazard Classification : Irritant
Antiviral Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antiviral properties. In particular, studies have shown that derivatives of this scaffold can inhibit the Zika virus (ZIKV). For example, a related compound demonstrated low micromolar antiviral activity with an EC50 value of 5.1 µM and a CC50 value of 39 µM, indicating a favorable selectivity index for antiviral applications .
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their anticancer potential. The structural modifications in these compounds can lead to enhanced activity against various cancer cell lines. For instance, SAR studies suggest that electron-withdrawing groups at specific positions can significantly enhance the cytotoxic effects on cancer cells while maintaining lower toxicity to normal cells.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features. Key findings from SAR studies include:
Modification | Effect on Activity |
---|---|
Electron-withdrawing groups at para position | Enhanced antiviral activity |
Substituents at positions 1 and 3 | Improved cytotoxicity against cancer cells |
Presence of tert-butyl group | Contributes to lipophilicity and cellular uptake |
These modifications suggest that careful tuning of the molecular structure can lead to improved pharmacological profiles.
Study on Zika Virus Inhibition
In a study focused on ZIKV inhibitors, the compound's analogs were tested for their ability to reduce viral titers in infected cell cultures. The results indicated that certain structural modifications led to compounds with significantly reduced cytotoxicity while retaining effective antiviral properties. The study highlighted the potential for developing new antiviral agents based on this scaffold .
Anticancer Studies
Another study explored the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. Compounds were tested against various cancer cell lines, revealing that some derivatives exhibited IC50 values in the low micromolar range. These findings underscore the importance of further exploring this chemical class for potential therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl groups can be introduced via alkylation using tert-butyl halides in dry acetonitrile under reflux, followed by purification via recrystallization from acetonitrile . Bromination at the 3-position may employ bromine or bromide salts under controlled conditions. Key steps include monitoring reaction progress via TLC and confirming purity via HPLC (>95%) . Spectral characterization (IR, H/C NMR) is critical for structural validation, with characteristic peaks for tert-butyl (δ ~1.4 ppm in H NMR) and pyrazolo-pyrimidine core .
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer :
- Analytical Techniques :
- H/C NMR : Verify tert-butyl protons (singlet at δ 1.4 ppm) and pyrazolo-pyrimidine aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) matching the molecular formula (CHBrN).
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
- Elemental Analysis : Validate C, H, N, and Br content within ±0.4% of theoretical values .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodological Answer :
- Solvents : Dry acetonitrile or dichloromethane for alkylation; DMSO for one-pot reactions requiring high polarity .
- Temperature : Reflux (~90°C) for coupling reactions; room temperature for Boc-protection/deprotection steps .
- Catalysts : Use Pd-based catalysts (e.g., Pd(dba)) for cross-coupling reactions with aryl halides .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT) model intermediates and transition states to identify low-energy pathways .
- Condition Screening : Machine learning algorithms analyze experimental datasets (e.g., solvent, catalyst, temperature) to predict optimal yields .
- Example : Computational studies on tert-butyl group steric effects can guide solvent selection (e.g., acetonitrile vs. DMF) to minimize steric hindrance .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Bromine at C3 : Enhances electrophilicity for nucleophilic aromatic substitution, enabling downstream derivatization (e.g., Suzuki coupling) .
- tert-Butyl Group : Improves metabolic stability by reducing oxidative metabolism; compare analogs with isopropyl or phenyl groups .
- Experimental Design : Synthesize analogs (e.g., 3-iodo or 3-chloro derivatives) and test in bioassays (e.g., kinase inhibition) to quantify activity shifts .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/MS data with NIST reference spectra .
- Dynamic NMR : Resolve tautomerism (e.g., pyrazolo-pyrimidine ring puckering) by variable-temperature H NMR .
- X-ray Crystallography : Resolve ambiguous proton assignments (e.g., tert-butyl vs. aromatic protons) .
Q. What strategies improve low yields in multi-step syntheses?
- Methodological Answer :
- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane) after alkylation steps to remove unreacted tert-butyl halides .
- Catalyst Optimization : Screen Pd catalysts (e.g., XPhos vs. SPhos) for cross-coupling efficiency .
- Solvent Effects : Switch from DMSO to DMAc for reactions sensitive to moisture .
Properties
IUPAC Name |
3-bromo-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN5/c1-9(2,3)15-8-5(6(10)14-15)7(11)12-4-13-8/h4H,1-3H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSYGGKAIVNKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729455 | |
Record name | 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862728-61-8 | |
Record name | (3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862728-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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